REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([OH:12])=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8].[C:13](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[CH3:11][O:10][C:4]1[CH:5]=[C:6]([CH:9]=[C:2]([I:1])[C:3]=1[O:12][CH3:13])[CH:7]=[O:8] |f:1.2.3|
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Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
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IC=1C(=C(C=C(C=O)C1)OC)O
|
Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.43 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at room temperature for 14 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with water
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane/ethyl acetate (2:1) (6.28 g, 85.4%)
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)I
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |